Lipophilicity and Hydrogen Bonding vs. Free Acid
Methyl esterification of 4-mercapto-2-methoxybenzoic acid (CAS 95420-72-7) to form the target compound (CAS 216489-60-0) results in a quantifiable increase in lipophilicity and a decrease in hydrogen bond donor capacity. Specifically, the target compound exhibits a higher predicted XLogP (2.2) and a reduced number of hydrogen bond donors (1) compared to the free acid, which possesses two hydrogen bond donors [1]. The topological polar surface area (TPSA) is also substantially lower for the ester (36.5 Ų) relative to the acid (data not directly available for the acid but typical of carboxylic acids which are ~57 Ų for the -COOH group alone) . These data are derived from computational predictions based on authoritative chemical structure databases [1].
| Evidence Dimension | Hydrogen Bond Donors (count) / XLogP / Topological Polar Surface Area (Ų) |
|---|---|
| Target Compound Data | 1 HBD / XLogP: 2.2 / TPSA: 36.5 Ų |
| Comparator Or Baseline | 2-Methoxy-4-mercaptobenzoic acid (CAS 95420-72-7): 2 HBD [1] |
| Quantified Difference | HBD: -1; XLogP: Increase (free acid XLogP not reported but expected to be lower); TPSA: ~20.5 Ų reduction (estimated) |
| Conditions | Predicted physicochemical properties from QSAR models (Chem960 database) [1] |
Why This Matters
The reduced HBD count and higher lipophilicity of the methyl ester predict improved passive membrane permeability and altered chromatographic retention, making it a preferred scaffold for prodrug design or for synthetic steps requiring organic phase partitioning.
- [1] Chem960. (n.d.). 2-Methoxy-4-mercaptobenzoic Acid (95420-72-7). Retrieved from https://m.chem960.com/cas/95420727/ View Source
